1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Description
1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide, for their anticancer and anti-5-lipoxygenase agents. These derivatives demonstrated potential anticancer activities against HCT-116 and MCF-7 cell lines, alongside 5-lipoxygenase inhibition, suggesting their application in cancer and inflammation-related research. The study provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups and molecular frameworks in modulating biological activity Rahmouni et al., 2016.
Synthetic Methodologies and Chemical Reactions
Yıldırım et al. (2005) reported on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with 2,3-diaminopyridine, providing a foundational understanding of chemical reactions and methodologies involving pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in synthetic chemistry, offering pathways for the generation of a wide array of heterocyclic compounds with potential pharmaceutical applications Yıldırım et al., 2005.
Glycine Transporter Inhibitors
Research by Yamamoto et al. (2016) identified structurally related compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been investigated for their potential in treating neurological disorders by modulating glycine levels in the central nervous system. The study's findings support the exploration of pyrazole derivatives in the development of new treatments for CNS disorders Yamamoto et al., 2016.
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) synthesized new pyrazolopyridines derivatives, demonstrating the antioxidant, antitumor, and antimicrobial activities of these compounds. This study underscores the multifaceted biological activities of pyrazole derivatives, suggesting their potential as lead compounds in the development of new therapeutic agents with diverse pharmacological profiles El‐Borai et al., 2013.
Molecular Interaction Studies
Shim et al. (2002) focused on the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor, providing valuable insights into the antagonist activity of these compounds. Through detailed molecular modeling and pharmacological studies, this research contributes to the understanding of receptor-ligand interactions, paving the way for the design of new cannabinoid receptor modulators Shim et al., 2002.
Properties
IUPAC Name |
2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-10-11-17(13-19(15)26-12-6-9-21(26)27)23-22(28)20-14-18(24-25(20)2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVHRXMICXDPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.